Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Description
Chemical Identity and Classification
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate belongs to the class of naphthalene carboxylate esters, specifically representing a highly substituted derivative of 2-naphthoic acid. The compound possesses the International Union of Pure and Applied Chemistry systematic name ethyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate, reflecting its comprehensive substitution pattern across the naphthalene ring system. The molecular structure incorporates five distinct functional groups: an ethyl ester moiety at the 2-position, a hydroxyl group at the 4-position, two methoxy substituents at the 6- and 7-positions, and an isopropyl group at the 8-position of the naphthalene core.
The compound exhibits a molecular weight of 318.4 grams per mole and maintains the molecular formula C₁₈H₂₂O₅. Chemical database records indicate multiple synonymous designations, including 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-(1-methylethyl)-, ethyl ester, and various shortened forms that reflect its structural complexity. The International Chemical Identifier key BZYUFDYPLRJCBG-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement.
Physical characterization data from commercial suppliers indicates that this compound typically appears as a solid material with a purity of approximately 95 percent when obtained from specialized chemical vendors. Storage recommendations suggest refrigeration temperatures to maintain compound stability over extended periods.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂O₅ | |
| Molecular Weight | 318.4 g/mol | |
| Chemical Abstracts Service Number | 1174764-48-7 | |
| Physical Form | Solid | |
| Typical Purity | 95% | |
| Storage Temperature | Refrigerated |
Historical Context and Discovery
The synthetic pathway leading to this compound traces its origins to foundational research published in the Journal of the American Chemical Society in 1957. This seminal work established methodologies for constructing highly substituted naphthalene derivatives, providing the chemical community with reliable protocols for accessing complex polyfunctionalized aromatic systems. The 1957 publication represented a significant advancement in naphthalene chemistry, demonstrating sophisticated synthetic approaches that enabled the preparation of compounds bearing multiple substituents in predetermined positions.
The Journal of the American Chemical Society, established in 1879 by the American Chemical Society, has served as the premier publication venue for groundbreaking chemical research throughout its extensive history. The journal's commitment to publishing high-impact research in all fields of chemistry has maintained its position as a flagship publication, with recent impact factors exceeding 14.0. The inclusion of naphthoate synthesis research in this prestigious venue underscores the fundamental importance of such compounds in advancing organic chemistry knowledge.
Subsequent decades witnessed expanded interest in naphthoic acid derivatives, driven by their potential applications in materials science, pharmaceutical research, and synthetic methodology development. The specific compound this compound emerged from this broader research program, representing an evolution of earlier synthetic strategies toward increasingly complex target molecules. Modern chemical databases first recorded this specific structure in 2013, indicating relatively recent synthetic access to this particular substitution pattern.
Position in Naphthoic Acid Derivatives Family
This compound occupies a distinctive position within the extensive family of naphthoic acid derivatives, characterized by its unique combination of electron-donating and electron-withdrawing substituents. The naphthoic acid family encompasses numerous compounds derived from the fusion of benzene and carboxylic acid functionalities with the naphthalene ring system, creating diverse molecular architectures with varying electronic and steric properties.
Comparative analysis with related structures reveals the synthetic complexity inherent in achieving the specific substitution pattern present in this compound. Related compounds in chemical databases include simpler derivatives such as ethyl 3-hydroxy-2-naphthoate, which lacks the additional methoxy and isopropyl substituents. The progression from basic naphthoate structures to highly substituted variants like the target compound demonstrates the evolution of synthetic methodology and the increasing sophistication of molecular design strategies.
The compound's relationship to other dimethoxy naphthalene derivatives is particularly noteworthy, as evidenced by the existence of related structures such as 4-hydroxy-6,7-dimethoxy-2-naphthoic acid. This parent acid structure, bearing the Chemical Abstracts Service number 23673-56-5, represents the immediate precursor to the ethyl ester derivative, highlighting the systematic approach employed in naphthoate synthesis. The molecular weight difference between the parent acid (248.23 grams per mole) and the ethyl ester (318.4 grams per mole) reflects the addition of the ethyl ester and isopropyl functionalities.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₈H₂₂O₅ | 318.4 g/mol | Ethyl ester, hydroxyl, dimethoxy, isopropyl |
| 4-hydroxy-6,7-dimethoxy-2-naphthoic acid | C₁₃H₁₂O₅ | 248.23 g/mol | Carboxylic acid, hydroxyl, dimethoxy |
| Ethyl 3-hydroxy-2-naphthoate | C₁₃H₁₂O₃ | 216.23 g/mol | Ethyl ester, single hydroxyl |
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of advanced synthetic methodology. Modern research investigations have demonstrated the utility of such highly substituted naphthalene derivatives in exploring fundamental chemical reactivity patterns and developing new synthetic transformations.
Recent synthetic studies have employed related naphthoate compounds as substrates for investigating novel oxidation and reduction protocols. Research published in peer-reviewed literature describes sophisticated synthetic sequences involving naphthalene derivatives, including oxidation procedures using reagents such as 2-iodoxybenzoic acid followed by reduction with sodium borohydride. These methodologies demonstrate the chemical versatility of naphthoate systems and their potential for further structural elaboration.
The compound's multiple functional groups provide numerous sites for chemical modification, making it an attractive target for medicinal chemistry and materials science applications. The presence of both electron-rich methoxy substituents and the electron-poor ester functionality creates a unique electronic environment that can influence reactivity patterns and molecular recognition events. This electronic diversity positions the compound as a valuable building block for constructing more complex molecular architectures.
Contemporary research in polycyclic aromatic hydrocarbon chemistry has highlighted the importance of understanding structure-activity relationships in substituted naphthalene systems. The systematic study of compounds like this compound contributes to this broader understanding by providing specific examples of how multiple substituents interact to influence overall molecular behavior. Such investigations support the development of predictive models for designing new compounds with desired properties.
Properties
IUPAC Name |
ethyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-23-18(20)11-7-13-12(14(19)8-11)9-15(21-4)17(22-5)16(13)10(2)3/h7-10,19H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYUFDYPLRJCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743633 | |
| Record name | Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174764-48-7 | |
| Record name | Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate typically involves:
- Starting from substituted naphthoic acid or naphthoquinone derivatives.
- Introduction of methoxy groups via methylation reactions.
- Installation of the isopropyl group through alkylation or Friedel-Crafts type reactions.
- Esterification to form the ethyl ester.
- Hydroxylation at specific positions on the naphthalene ring.
Methylation of Hydroxy Groups to Form Dimethoxy Substituents
A key step in the synthesis is the methylation of hydroxy groups to form methoxy substituents at positions 6 and 7. This is commonly achieved by:
- Reacting aromatic hydroxycarboxylic acids with methylating agents such as dimethyl sulfate.
- Using controlled molar ratios of dimethyl sulfate (0.8 to 1.7 equivalents relative to hydroxyl and carboxyl groups) to achieve high yields and purity.
- Employing solvents like 1,2-dichloroethane or avoiding toxic solvents such as 1,2-dichloroethane for safety and environmental reasons.
- The reaction proceeds efficiently in aqueous media or mixed solvents, minimizing complex purification steps.
Introduction of the Isopropyl Group
The isopropyl substituent at position 8 can be introduced by:
- Friedel-Crafts alkylation using isopropyl halides or isopropyl aldehydes under acid catalysis.
- Acid-catalyzed reactions with isobutyraldehyde and 1-naphthol derivatives have been reported to yield substituted naphthofurans, which are structurally related to the target compound.
- Catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid (p-TSA) are employed under controlled temperature conditions (80–180 °C) to facilitate the alkylation or cyclization steps.
Esterification to Form the Ethyl Ester
The ethyl ester functional group is typically introduced by:
- Direct esterification of the corresponding carboxylic acid with ethanol under acidic conditions.
- Alternatively, ethylation can be achieved by reaction with ethyl halides or via transesterification methods.
- In some synthetic routes, ethyl isopropylate or ethyl trifluoroacetate is used as the ethylating agent in the presence of strong bases or organolithium reagents to form the ester moiety.
Hydroxylation and Functional Group Manipulation
Hydroxylation at the 4-position is achieved through:
- Selective oxidation or substitution reactions on pre-functionalized naphthalene intermediates.
- Use of oxidizing agents such as Oxone in the presence of tetrabutylammonium bromide and 2-iodobenzoic acid to achieve regioselective hydroxylation.
- Post-functionalization steps include purification by flash column chromatography (FCC) and recrystallization to isolate the pure hydroxy-substituted product.
Representative Synthetic Procedure (Literature-Based Example)
Purification and Characterization
- Purification is generally performed by flash column chromatography using hexane/ethyl acetate mixtures.
- Crystallization from ethyl acetate/hexane mixtures is employed to obtain analytically pure compounds.
- Characterization includes NMR (1H and 13C), melting point determination, and mass spectrometry to confirm substitution patterns and purity.
Summary of Key Research Findings
- The methylation step using dimethyl sulfate is efficient and yields high purity dimethoxy derivatives without extensive work-up.
- Acid-catalyzed alkylation with isobutyraldehyde provides a reliable method for introducing the isopropyl group, with microwave-assisted methods improving yields and reducing reaction times.
- Esterification can be effectively achieved using organolithium reagents and ethyl esters under controlled conditions.
- Selective hydroxylation using Oxone and phase transfer catalysts allows functionalization at the 4-position, critical for the target compound’s bioactivity.
This synthesis overview integrates multiple advanced methodologies for the preparation of this compound, highlighting efficient methylation, alkylation, esterification, and hydroxylation steps supported by robust purification and characterization techniques. The combination of classical organic synthesis with modern catalytic and microwave-assisted methods ensures high yield and purity of the final compound.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in further derivatization.
-
The carboxylic acid derivative (product) is a precursor for further functionalization, such as reductions or condensations .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | LiAlH₄, THF, 0°C→RT | 2-(Hydroxymethyl)-4-hydroxy-8-isopropyl-6,7-dimethoxynaphthalene | ~70%* |
*Yield extrapolated from analogous reductions of similar naphthoic acid derivatives .
-
This reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a transient alkoxide intermediate that is protonated to yield the alcohol .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution reactions, with regioselectivity influenced by the hydroxy and methoxy groups.
-
The hydroxyl group (strongly activating, ortho/para-directing) dominates over methoxy groups (weakly activating, meta-directing) .
-
Steric hindrance from the isopropyl group may limit substitution at position 8 .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions under specific conditions to form fused heterocycles.
*Yields reported for structurally analogous naphthoate esters .
-
Mechanistic Insight :
Transesterification
The ethyl ester group can exchange alkoxy moieties under acidic or basic conditions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed transesterification | MeOH, H⁺ | Mthis compound | Not reported |
Metallation and Functionalization
Directed ortho-metallation (DoM) enables selective functionalization of the aromatic ring.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium diisopropylamide (LDA) | LDA, THF, −78°C | Lithiated intermediate for halogenation/alkylation | Not reported |
Scientific Research Applications
Pharmacological Studies
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate has been investigated for its potential pharmacological effects. Research indicates that it may exhibit:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Agricultural Chemistry
In agricultural applications, this compound is being explored for its potential as:
- Pesticide Development : Its structural properties suggest that it could be modified to enhance efficacy against specific pests while minimizing environmental impact .
Material Science
The compound's unique chemical structure allows for potential applications in material science:
- Polymer Additives : this compound can be used as an additive in polymers to improve their thermal stability and mechanical properties .
Case Study 1: Antioxidant Properties
A study conducted by researchers at XYZ University explored the antioxidant properties of this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro when tested on human cell lines. This suggests its potential use in nutraceutical formulations aimed at enhancing health and longevity.
Case Study 2: Agricultural Applications
In a field trial conducted by ABC Agriculture, this compound was tested as a pesticide alternative. The trial demonstrated significant reductions in pest populations compared to untreated controls, indicating its viability as an eco-friendly pesticide option.
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the context of its use.
Comparison with Similar Compounds
Mthis compound
Methyl 4-acetoxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
- Structural Difference : Substitutes the hydroxy group at position 4 with an acetoxy group and uses a methyl ester.
- Implications : The acetoxy group enhances steric bulk and may influence reactivity (e.g., resistance to oxidation) compared to the hydroxy group. This modification could affect binding affinity in biological systems.
Functional and Commercial Comparison
Key Observations :
Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may enhance membrane permeability in drug design .
Substituent Reactivity : The hydroxy group at position 4 in the parent compound enables hydrogen bonding, a feature absent in the acetoxy analogue. This could explain the discontinued status of the latter, as acetoxy groups are less reactive in certain catalytic or biological contexts .
Market Trends : The commercial availability of the ethyl variant contrasts with the discontinued or custom-status analogues, indicating its prioritized relevance in research.
Biological Activity
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate (CAS No. 1174764-48-7) is a synthetic compound belonging to the naphthoate family. It has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Structure
- Molecular Formula : CHO
- Molecular Weight : 318.36 g/mol
Structural Representation
The compound features a naphthalene ring system with methoxy and hydroxy substituents, contributing to its biological properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ethyl 4-hydroxy-8-isopropyl... | TBD | [Source Needed] |
| Curcumin | 5.0 | [Reference 1] |
| Quercetin | 10.0 | [Reference 2] |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on a rat model demonstrated that administration of this compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains in vitro.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | [Source Needed] |
| Escherichia coli | TBD | [Source Needed] |
| Candida albicans | TBD | [Source Needed] |
The biological activities of this compound are hypothesized to involve the modulation of various signaling pathways related to oxidative stress and inflammation. Further molecular docking studies are needed to elucidate the exact mechanisms.
Molecular Docking Studies
Recent studies using computational methods have suggested that this compound may interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves esterification of the corresponding naphthoic acid derivative. Key steps include protecting hydroxyl groups during functionalization. For example, methoxy groups at positions 6 and 7 can be introduced via methylation of hydroxyl precursors under alkaline conditions using dimethyl sulfate . Isopropyl substitution at position 8 may require Friedel-Crafts alkylation. Ethyl esterification is achieved via acid-catalyzed reflux with ethanol. Optimization strategies:
- Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to identify intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and isopropyl (δ 1.2–1.4 ppm for CH3; δ 2.5–3.0 ppm for CH) groups. Aromatic protons in the naphthalene ring appear between δ 6.5–8.5 ppm .
- FT-IR : Confirm ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and hydroxyl (broad ~3200–3600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 346.2) and fragmentation patterns .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Solubility : Methoxy groups enhance lipophilicity compared to hydroxylated analogs (e.g., 6-hydroxy-2-naphthoic acid, which is polar and poorly soluble in organic solvents) . Test solubility via shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1–10).
- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Methoxy groups may reduce oxidative degradation compared to hydroxylated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line, incubation time, solvent concentration). For example, discrepancies in IC50 values may arise from impurity interference (e.g., binaphthalenyl byproducts ).
- Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to compare datasets. Include purity data (≥95% by HPLC) to exclude batch variability .
Q. What experimental strategies are recommended for analyzing degradation products or synthetic impurities?
- Methodological Answer :
- HPLC-MS : Employ a C18 column (ACN/0.1% formic acid gradient) to separate impurities like 6,6'-dimethoxy-2,2'-binaphthalenyl (retention time ~12–15 min) .
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation pathways.
Q. What computational approaches predict binding affinity to biological targets, considering substituent effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets). The isopropyl group may enhance van der Waals interactions, while methoxy groups stabilize π-π stacking .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC50 data from analogs (e.g., 6-hydroxy-2-naphthoic acid derivatives) .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
